2-Chloro-1,3-dicyclopropylpropane-1,3-dione

概述

描述

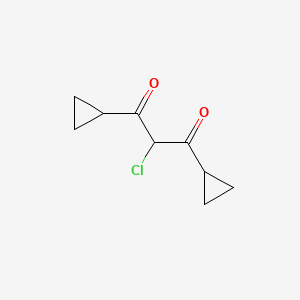

2-Chloro-1,3-dicyclopropylpropane-1,3-dione is an organic compound with the molecular formula C9H11ClO2 It is characterized by the presence of two cyclopropyl groups attached to a propane-1,3-dione backbone, with a chlorine atom substituting one of the hydrogen atoms

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,3-dicyclopropylpropane-1,3-dione typically involves the chlorination of 1,3-dicyclopropylpropane-1,3-dione. One common method is the reaction of 1,3-dicyclopropylpropane-1,3-dione with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The starting materials, 1,3-dicyclopropylpropane-1,3-dione and thionyl chloride, are fed into the reactor, and the reaction is carried out at elevated temperatures. The product is then separated and purified using techniques such as distillation and crystallization.

化学反应分析

Types of Reactions

2-Chloro-1,3-dicyclopropylpropane-1,3-dione can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Reduction Reactions: The compound can be reduced to 1,3-dicyclopropylpropane-1,3-diol using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution Reactions: Typically carried out in polar solvents such as water or alcohols, with the addition of a base to facilitate the nucleophilic attack.

Reduction Reactions: Conducted in anhydrous solvents such as diethyl ether or tetrahydrofuran (THF) under inert atmosphere conditions.

Oxidation Reactions: Performed in aqueous or organic solvents, often at elevated temperatures to increase the reaction rate.

Major Products Formed

Substitution Reactions: Products include 1,3-dicyclopropylpropane-1,3-diol and various substituted derivatives.

Reduction Reactions: The major product is 1,3-dicyclopropylpropane-1,3-diol.

Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

科学研究应用

Medicinal Chemistry

Hormonal Modulation

One significant application of 2-chloro-1,3-dicyclopropylpropane-1,3-dione is in the development of progesterone receptor antagonists. Research has shown that derivatives of this compound can inhibit progesterone receptor activity, making them potential candidates for treating conditions such as endometriosis and certain types of cancer . The structure-activity relationship (SAR) studies indicate that modifications to the dicyclopropyl moiety can enhance biological activity and selectivity.

Anti-inflammatory Agents

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that certain derivatives can significantly reduce inflammation markers in cell cultures, suggesting a pathway for developing new anti-inflammatory drugs .

Organic Synthesis

Photochemical Reactions

this compound has been utilized in photochemical reactions to produce flavonoids and other polycyclic compounds. The photochemical behavior varies based on the substituents attached to the aromatic rings, with specific conditions leading to cyclization or alpha-cleavage products . This versatility makes it a valuable reagent in synthetic organic chemistry.

Synthesis of Complex Molecules

The compound serves as an intermediate in synthesizing more complex organic molecules. For instance, it can be used to create various heterocycles through condensation reactions, which are essential in pharmaceutical chemistry .

Material Science

Polymer Chemistry

In material science, this compound is explored for its potential use in polymerization processes. Its reactive dione groups can participate in cross-linking reactions, leading to the development of novel polymeric materials with tailored properties for applications in coatings and adhesives .

Case Studies

作用机制

The mechanism of action of 2-Chloro-1,3-dicyclopropylpropane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the cyclopropyl groups play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.

相似化合物的比较

Similar Compounds

1,3-Dicyclopropylpropane-1,3-dione: Lacks the chlorine atom, making it less reactive in substitution reactions.

2-Bromo-1,3-dicyclopropylpropane-1,3-dione: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

2-Fluoro-1,3-dicyclopropylpropane-1,3-dione: Contains a fluorine atom, which can influence its chemical properties and interactions with biological targets.

Uniqueness

2-Chloro-1,3-dicyclopropylpropane-1,3-dione is unique due to the presence of the chlorine atom, which enhances its reactivity in various chemical reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound for research in chemistry, biology, and medicine.

生物活性

2-Chloro-1,3-dicyclopropylpropane-1,3-dione is an organic compound notable for its unique structural features, including two cyclopropyl groups and a chlorine atom attached to a dione functional group. This compound has garnered attention in scientific research for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

- Molecular Formula : C₉H₁₁ClO₂

- Molar Mass : 186.64 g/mol

- Structure : The compound features a dione functional group flanked by two cyclopropyl rings and a chlorine substituent, which enhances its reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The chlorine atom and the cyclopropyl groups significantly influence its reactivity and binding affinity.

Interaction with Biological Targets

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate various biochemical pathways, leading to observed biological effects.

- Calcium Channel Modulation : Research indicates that compounds similar to this compound can act as modulators of calcium release-activated calcium (CRAC) channels. These channels play crucial roles in cellular signaling processes related to growth factors and neurotransmitters .

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer properties. Its mechanism may involve the modulation of calcium signaling pathways critical for cancer cell proliferation and survival .

Antimicrobial Activity

The compound has also been studied for potential antimicrobial effects. Its unique structure allows it to interact with microbial enzymes or cell membranes, potentially leading to inhibitory effects on microbial growth .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives:

- Photocyclization Studies : Research on related compounds has demonstrated that halogen substitutions significantly affect their photochemical behavior and biological activity. For instance, 2-chloro-substituted derivatives have shown varied reactivity patterns that influence their potential therapeutic applications .

- Calcium Channel Modulators : Studies have identified compounds structurally similar to this compound as effective modulators of CRAC channels in various cellular contexts, suggesting a pathway for developing treatments for conditions like asthma and cancer .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,3-Dicyclopropylpropane-1,3-dione | C₉H₁₂O₂ | Lacks chlorine; serves as a base structure for synthesis |

| 2-Bromo-1,3-dicyclopropylpropane-1,3-dione | C₉H₁₁BrO₂ | Similar structure but with bromine; affects reactivity |

| 2-Fluoro-1,3-dicyclopropylpropane-1,3-dione | C₉H₁₁F O₂ | Contains fluorine; influences chemical properties |

属性

IUPAC Name |

2-chloro-1,3-dicyclopropylpropane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c10-7(8(11)5-1-2-5)9(12)6-3-4-6/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTWRKULUNAHBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C(C(=O)C2CC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620625 | |

| Record name | 2-Chloro-1,3-dicyclopropylpropane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473924-29-7 | |

| Record name | 2-Chloro-1,3-dicyclopropylpropane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。